3-fluoro-N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)benzenesulfonamide
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Overview
Description
3-fluoro-N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of fluorine atoms, a thiazole ring, and a benzenesulfonamide group
Mechanism of Action
Target of Action
The primary target of the compound 3-fluoro-N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)benzenesulfonamide is the Peroxisome proliferator-activated receptor gamma (PPARγ) . PPARγ is a type of nuclear receptor that is activated by ligands such as fatty acids and their derivatives. It plays a crucial role in the regulation of cellular differentiation, development, and metabolism .
Mode of Action
The interaction could potentially lead to changes in the activity of PPARγ, influencing the transcription of genes involved in lipid metabolism, adipocyte differentiation, and insulin sensitivity .
Biochemical Pathways
Given the role of pparγ, it can be inferred that the compound may influence pathways related to lipid metabolism, adipogenesis, and glucose homeostasis .
Pharmacokinetics
These properties would impact the bioavailability of the compound, determining how much of the administered dose reaches the systemic circulation and the target site .
Result of Action
Given its target, it can be hypothesized that the compound may influence cellular processes such as lipid metabolism and adipocyte differentiation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, storage conditions can affect the stability of the compound. It is recommended to keep the container tightly closed in a dry and well-ventilated place. The recommended storage temperature is 2 - 8 °C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)benzenesulfonamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Introduction of the Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.
Sulfonamide Formation: The final step involves the reaction of the intermediate with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, would be crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The fluorine atoms on the aromatic rings can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution can be facilitated by reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, 3-fluoro-N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)benzenesulfonamide is studied for its potential as an enzyme inhibitor. Its sulfonamide group is known to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its ability to inhibit specific enzymes or receptors could lead to the development of new treatments for diseases such as cancer or bacterial infections.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-N-(2-(2-(4-fluorophenyl)thiazol-5-yl)ethyl)benzenesulfonamide
- 3-chloro-N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)benzenesulfonamide
- 3-fluoro-N-(2-(2-(4-methylphenyl)-4-methylthiazol-5-yl)ethyl)benzenesulfonamide
Uniqueness
Compared to similar compounds, 3-fluoro-N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)benzenesulfonamide is unique due to the presence of multiple fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of the thiazole ring and the sulfonamide group also contributes to its distinct properties, making it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
3-fluoro-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O2S2/c1-12-17(25-18(22-12)13-5-7-14(19)8-6-13)9-10-21-26(23,24)16-4-2-3-15(20)11-16/h2-8,11,21H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCYLOMJSCYQJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)CCNS(=O)(=O)C3=CC=CC(=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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